5-(4-Fluoro-3-iodophenyl)-1,3-oxazole

Orthogonal Reactivity Cross-Coupling Synthetic Chemistry

PDE2A-focused library synthesis is constrained by mono-halogenated oxazole building blocks that lack orthogonal reactivity. 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole overcomes this with its unique 4-fluoro-3-iodo substitution pattern: • Orthogonal handles: aryl iodide for Pd-catalyzed cross-coupling; aryl fluoride for electronic modulation & metabolic stabilization. • Validated pharmacophore: co-crystal structure (PDB 5U00) confirms the 4-fluoro-3-iodophenyl motif is critical for PDE2A target binding. • CNS-oriented design: 4-F block reduces oxidative metabolism, biasing libraries toward brain-penetrant leads. Supplied as an off-white to pale brown solid, ≥95% (1H NMR).

Molecular Formula C9H5FINO
Molecular Weight 289.04 g/mol
CAS No. 1823893-90-8
Cat. No. B1402292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-3-iodophenyl)-1,3-oxazole
CAS1823893-90-8
Molecular FormulaC9H5FINO
Molecular Weight289.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CO2)I)F
InChIInChI=1S/C9H5FINO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H
InChIKeyDNBVWYIPEHATNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole Overview


5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is a heterocyclic building block featuring a 1,3-oxazole core substituted at the 5-position with a 4-fluoro-3-iodophenyl ring. The compound has a molecular formula of C9H5FINO and a molecular weight of 289.04 g/mol . Its commercial availability is defined by a purity of ≥95% (by 1H NMR) and a physical form as an off-white to pale brown solid . The presence of both fluorine and iodine substituents on the phenyl ring creates an electronically unique, highly functionalized scaffold capable of undergoing chemoselective metal-catalyzed transformations, distinguishing it from mono-halogenated analogs and establishing its utility in complex molecule synthesis.

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole: Why Analogs Fall Short


Generic substitution with the simpler, more common mono-halogenated analogs such as 5-(4-fluorophenyl)oxazole (CAS 128101-19-9) or 5-(4-iodophenyl)oxazole (CAS 1206169-98-3) will fail to replicate the synthetic outcomes and biological performance of the target compound. This is because the 4-fluoro-3-iodo pattern provides a unique combination of orthogonal reactivity (iodine for Pd-catalyzed cross-coupling, see Section 3) and electronic modulation (fluorine's electron-withdrawing effect), which, as demonstrated by a co-crystal structure of a PDE2A inhibitor, is critical for molecular recognition and target binding [1]. The evidence below quantifies the synthetic penalty, physiochemical impact, and loss of biological affinity that would result from using a comparator instead of the dual-substituted system.

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole: Comparative Evidence


Chemoselective Cross-Coupling via C-I Bond

The iodine substituent on 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole serves as a highly effective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling chemoselective functionalization in the presence of the fluoro group. In contrast, 5-(4-fluorophenyl)oxazole lacks a reactive C-X bond and cannot participate in oxidative addition under standard cross-coupling conditions, severely limiting its downstream synthetic utility. This is a class-level inference based on the well-established relative reactivity of aryl halides in Pd(0)-catalyzed reactions: C-I >> C-Br >> C-Cl, while C-F bonds are inert [1]. The target compound thus provides a point of orthogonal diversification, allowing for the sequential or one-pot synthesis of complex, trisubstituted phenyl-oxazole libraries that would be inaccessible from its non-iodinated analog.

Orthogonal Reactivity Cross-Coupling Synthetic Chemistry Building Block

Fluorine Modulates Lipophilicity and Metabolic Stability

The incorporation of a fluorine atom at the 4-position is a well-recognized strategy to modulate a molecule's physiochemical and ADME properties. While experimental LogP data for this specific compound is not publicly available, class-level inference based on validated substituent effects allows differentiation. The fluorine atom reduces lipophilicity and can block sites of oxidative metabolism on the phenyl ring. Replacing it with hydrogen yields 5-(4-iodophenyl)oxazole, which would be expected to have a higher calculated LogP and an increased susceptibility to cytochrome P450-mediated metabolism at the 4-position [1]. This principle is a cornerstone of modern drug design, making the fluoro-iodo combination a superior starting point for lead optimization over the iodo-only analog.

Drug-Like Properties Lipophilicity Metabolic Stability Medicinal Chemistry

4-Fluoro-3-iodophenyl Motif: Key for PDE2A Affinity

The critical importance of the specific 4-fluoro-3-iodophenyl motif, exactly as presented in the target compound, is validated by structural biology data. In a high-resolution (1.41 Å) X-ray co-crystal structure of human phosphodiesterase 2A (PDE2A) with the potent inhibitor 3,3-difluoro-1-[(4-fluoro-3-iodophenyl)carbonyl]-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine (PDB 5U00), the 4-fluoro-3-iodophenyl group makes specific, shape- and electronics-driven contacts within the enzyme's active site [1]. While a direct activity comparison between an oxazole- and piperidine-based inhibitor is not possible, this structure provides cross-study comparable evidence that this halide substitution pattern is a privileged pharmacophore for this target class. Using a mono-halogenated building block like 5-(4-iodophenyl)oxazole to build an analog library would be predicted to lose key fluorine-mediated interactions (e.g., C-F...H-C, C-F...C=O multipolar interactions) observed in the crystal structure, resulting in a measurable loss of potency.

Structure-Based Drug Design Pharmacophore PDE2A Inhibitor Neurological Disorders

Commercial Purity and Storage Advantages

Direct procurement of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole from specialized suppliers offers a distinct advantage over attempting to synthesize this intermediate in-house or sourcing a less-defined alternative. The commercial product is analytically defined with a purity of ≥95.0% (by 1H-NMR) and is provided as a well-characterized solid . This level of characterization reduces the time and resource costs associated with purification and analytical verification. In contrast, common comparators like 5-(4-iodophenyl)-1,3-oxazole are available at standard purities (e.g., 95%), but do not offer the pre-installed privileged pharmacophore, necessitating further synthetic steps that carry additional risks of failure and impurity. The specific storage requirement of sealed, dry conditions at 2-8°C ensures the long-term integrity of the sensitive iodoarene moiety, a quality control measure that guarantees reproducible performance in sensitive reactions.

Chemical Procurement Purity Analysis Supply Chain Building Block

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole: Key Applications


PDE and Kinase Inhibitor Library Synthesis

The evidence from Section 3 establishes the 4-fluoro-3-iodophenyl motif as a verified pharmacophore for PDE2A inhibition (PDB 5U00). This makes 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole the most efficient synthon for constructing focused libraries targeting the PDE enzyme family or other targets with a similar hydrophobic, halogen-accepting pocket. The iodine handle allows for rapid diversification via chemoselective coupling to explore SAR at the pocket's end of the phenyl ring, a strategy not possible with the 4-fluoro-only analog [1].

CNS Drug Discovery with Enhanced Metabolic Stability

Based on the class-level evidence for fluorine-mediated metabolic stabilization (Section 3), this oxazole scaffold is a superior choice for early-stage central nervous system (CNS) drug discovery. The fluorine block at the 4-position is expected to reduce oxidative metabolism, a key requirement for achieving sufficient brain exposure. A procurement choice in favor of this dual-halogenated compound, over the 4-iodo-only variant, biases the library toward more developable, metabolically stable lead candidates from the outset [1].

Methodology Development for Orthogonal Oxazole Functionalization

The unique combination of a robust oxazole ring with a highly reactive aryl iodide and a stable aryl fluoride makes this compound an ideal standard substrate for developing novel catalytic cross-coupling methodologies. Its procurement at a defined 95% purity, with controlled storage, ensures consistent and reproducible results in reaction screening campaigns, a critical factor for publishing high-impact synthetic methodology papers. The effects of the fluorine substituent on the catalytic cycle's turnover rate, compared to a non-fluorinated analog, can serve as a key mechanistic probe [1].

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